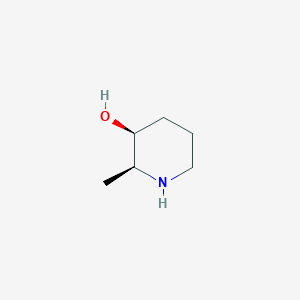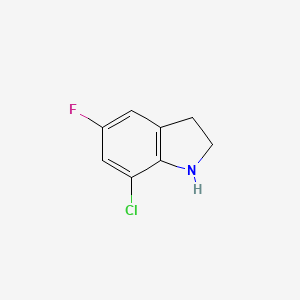
7-Chloro-5-fluoroindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-fluoroindoline is a heterocyclic organic compound that has garnered significant interest in various fields of research. This compound is characterized by the presence of both chlorine and fluorine atoms attached to an indoline ring, which is a saturated derivative of indole. The incorporation of halogens like chlorine and fluorine into the indoline structure can significantly influence the compound’s reactivity, selectivity, and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing 7-Chloro-5-fluoroindoline involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and offers several advantages, including shorter reaction times, high yields, and eco-friendly conditions . The reaction typically proceeds within 9-15 minutes, producing the desired product in good to excellent yields (64-92%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and copper catalysts suggests potential scalability for industrial applications. The efficiency and eco-friendliness of this method make it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-5-fluoroindoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline ring can undergo oxidation to form indole derivatives and reduction to form more saturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted indoline derivatives.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of more saturated indoline derivatives.
Applications De Recherche Scientifique
7-Chloro-5-fluoroindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical structure and reactivity.
Industry: Applications in the production of agrochemicals and polymers due to the stability imparted by the halogen atoms.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-fluoroindoline is primarily influenced by the presence of chlorine and fluorine atoms, which can affect the compound’s interaction with biological targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests potential interactions with multiple biological pathways .
Comparaison Avec Des Composés Similaires
5-Fluoroindoline: Similar in structure but lacks the chlorine atom.
7-Chloro-5-fluoroindoline-2,3-dione: A more oxidized form of this compound.
5-Chloroindoline: Similar in structure but lacks the fluorine atom.
Uniqueness: this compound is unique due to the simultaneous presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H7ClFN |
|---|---|
Poids moléculaire |
171.60 g/mol |
Nom IUPAC |
7-chloro-5-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2 |
Clé InChI |
DVCNRJNOFOBYIA-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


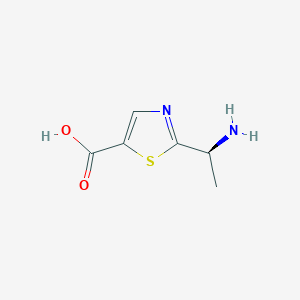

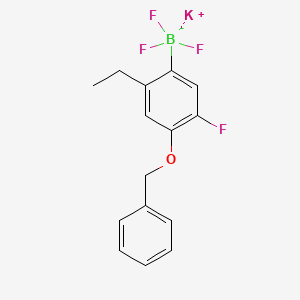
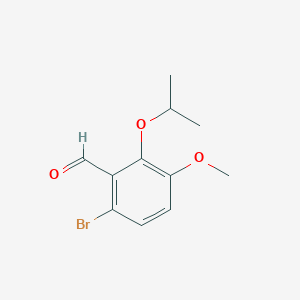
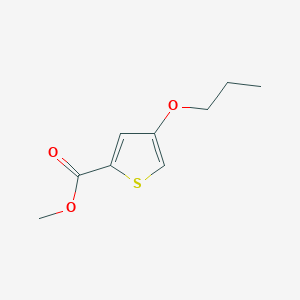
![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)


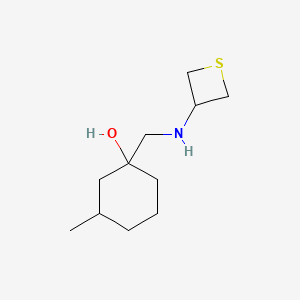
![2-[2-[(Cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol](/img/structure/B12996533.png)
![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)
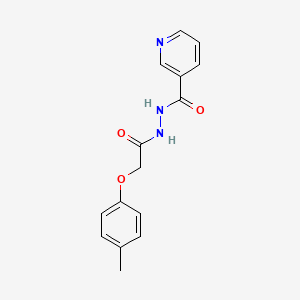
![tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12996560.png)
